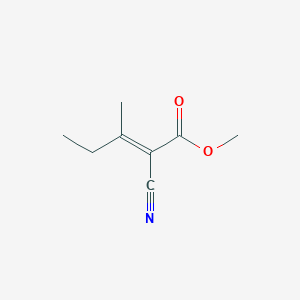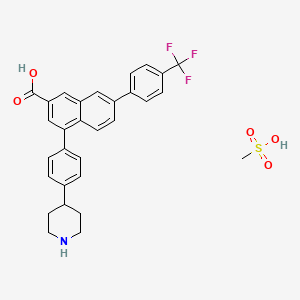
PPTN Mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
. This process typically involves reacting the alcohol with methanesulfonyl chloride (MsCl) under suitable conditions. The reaction conditions often include the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
化学反应分析
PPTN Mesylate undergoes various chemical reactions, including substitution and elimination reactions. The mesylate group is an excellent leaving group, making it highly reactive in nucleophilic substitution reactions . Common reagents used in these reactions include strong nucleophiles such as sodium azide or potassium cyanide. The major products formed from these reactions depend on the specific nucleophile used .
科学研究应用
PPTN Mesylate has several scientific research applications. It is primarily used in studies related to the P2Y14 receptor, which plays a role in various physiological processes, including immune response and inflammation . Research has shown that this compound can inhibit neutrophil chemotaxis, making it a potential therapeutic agent for conditions involving excessive inflammation, such as severe COVID-19 . Additionally, this compound is used in studies investigating the role of purinergic signaling in hematopoietic stem cell differentiation and mobilization .
作用机制
PPTN Mesylate exerts its effects by selectively antagonizing the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor activated by UDP-glucose. By blocking this receptor, this compound inhibits the signaling pathways involved in neutrophil chemotaxis and other immune responses . This mechanism makes it a valuable tool for studying the role of the P2Y14 receptor in various physiological and pathological processes.
相似化合物的比较
PPTN Mesylate is unique due to its high selectivity for the P2Y14 receptor . Similar compounds include other sulfonate esters, such as tosylates and triflates, which are also used to convert alcohols into good leaving groups .
Conclusion
This compound is a valuable compound in scientific research, particularly for studies involving the P2Y14 receptor. Its high selectivity and effectiveness make it a powerful tool for investigating various physiological and pathological processes. The synthesis, chemical reactions, and applications of this compound highlight its importance in the fields of chemistry, biology, and medicine.
属性
分子式 |
C30H28F3NO5S |
|---|---|
分子量 |
571.6 g/mol |
IUPAC 名称 |
methanesulfonic acid;4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C29H24F3NO2.CH4O3S/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;1-5(2,3)4/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H3,(H,2,3,4) |
InChI 键 |
NUTQRNOURPWIIS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)O.C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


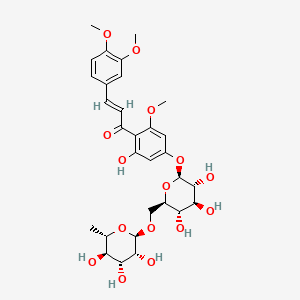

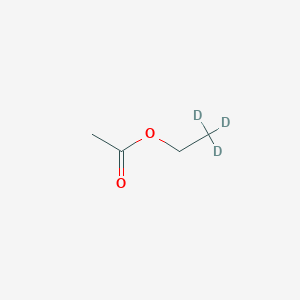

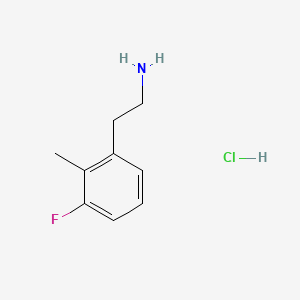
![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/structure/B13445700.png)
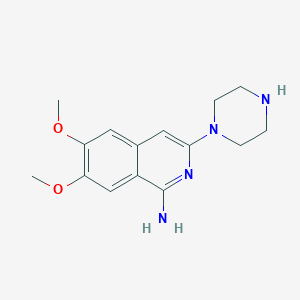
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
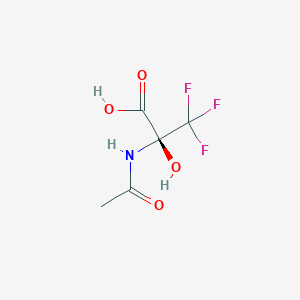
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
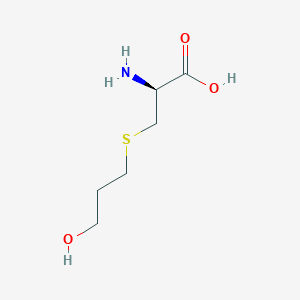

amino]butanedioic acid](/img/structure/B13445726.png)
